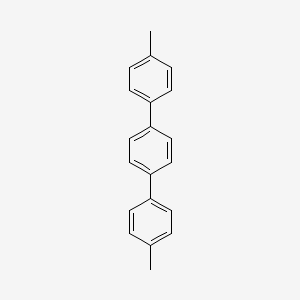

1,1':4',1''-Terphenyl, 4,4''-dimethyl-

Descripción general

Descripción

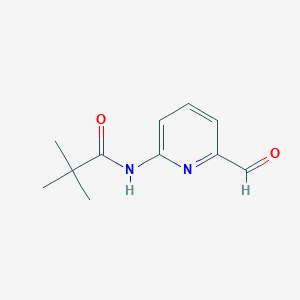

“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” is a chemical compound with the formula C18H14 . It is also known by additional names such as 1,4-terphenyl, 4-phenylbiphenyl, p-triphenyl, santowax P, 1,1’-biphenyl, 4-phenyl-p-diphenylbenzene, benzene, 1,4-diphenyl-1,4-diphenylbenzene, and p-terphenyl .

Physical And Chemical Properties Analysis

The boiling point of “1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” is predicted to be 445.8±38.0 °C . The density is predicted to be 1.14±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Thermophysical Property Data Analysis

The compound is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds, primarily focusing on organics .

Synthesis of Terphenyl Derivatives

The compound is used in the synthesis of new terphenyl derivatives. It has been used in the development of a simple and novel method for the synthesis of new m-terphenyl derivatives .

Oxidative Aromatization

The compound is used in oxidative aromatization processes. It has been used in the development of a new method for the oxidative aromatization of substituted α .

Construction of Covalent Organic Frameworks

The compound is used in the construction of covalent organic frameworks. These frameworks have applications in gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage .

Interfacial Self-Assembly Behavior Study

The compound is used in the study of interfacial self-assembly behavior. It has been used in the investigation of the regulation of introduced guest molecules on its mono-component system .

Regulation of Guest Molecules

The compound is used in the regulation of guest molecules. It has been used in the investigation of the regulation of introduced guest molecules on its mono-component system .

Mecanismo De Acción

Direcciones Futuras

“1,1’:4’,1’‘-Terphenyl, 4,4’'-dimethyl-” has potential applications in the construction of covalent organic frameworks for gas uptake, photocatalytic detoxification, induced electrochemiluminescence, and energy storage applications . The introduction of sulfone groups to post-oxidise the highly porous covalent organic framework can significantly enhance the generation of reactive oxygen species (ROS) for the photocatalic detoxification of a sulfur mustard simulant .

Propiedades

IUPAC Name |

1,4-bis(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIXYJULGMJDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434990 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

CAS RN |

97295-31-3 | |

| Record name | 1,1':4',1''-Terphenyl, 4,4''-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the 1,1':4',1''-Terphenyl, 4,4''-dimethyl- scaffold modified with thioether groups in these studies?

A1: The inclusion of thioether groups, specifically as part of 2',5'-dimethylthio-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, is crucial for the formation of the desired metal organic framework. [, ] This ligand, with its carboxylic acid groups and rigid terphenyl backbone, facilitates the coordination with metal ions, leading to the construction of the porous MOF structure. While the papers don't explicitly detail the reasoning behind thioether selection, it's likely related to their influence on the framework's structure and potentially, its luminescent properties. Further research would be needed to confirm their exact role.

Q2: What are the key characteristics of the resulting MOFs and what makes them scientifically interesting?

A2: The synthesized MOFs exhibit a unique ability to emit white light upon ultraviolet excitation. [, ] This is notable because achieving pure white light emission from a single MOF material is challenging. The colorless, transparent, rod-like crystal structure of these MOFs, along with their stability and bright white luminescence, makes them promising candidates for applications requiring white light sources, such as LEDs and displays. Further research into their quantum yield, color rendering index, and long-term stability under various conditions would be essential to evaluate their practical applicability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)

![Cobalt(2+);(Z)-2-[[(1S,2S)-2-[[(2Z)-2-[oxido-(2,4,6-trimethylphenyl)methylidene]-3-oxobutylidene]amino]-1,2-diphenylethyl]iminomethyl]-3-oxo-1-(2,4,6-trimethylphenyl)but-1-en-1-olate](/img/structure/B1336397.png)